Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is an organic compound that features a pyridine ring substituted with a chlorine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridinecarboxylic acid and ethyl acetoacetate.
Esterification: The carboxylic acid group of 2-chloro-3-pyridinecarboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-3-pyridinecarboxylate.
Condensation Reaction: Ethyl 2-chloro-3-pyridinecarboxylate is then subjected to a Claisen condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This step forms the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3-pyridylglyoxylate
- 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile
Comparison
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is unique due to its specific ester and keto functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds For instance, Ethyl 2-chloro-3-pyridylglyoxylate lacks the heptanoate chain, which can influence its solubility and reactivity
By understanding these differences, researchers can select the most appropriate compound for their specific needs in chemical synthesis, biological studies, or industrial applications.
Properties
IUPAC Name |
ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLADEQXUZBUQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641797 |
Source
|
Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-59-1 |
Source
|
Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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